
1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)ethanone is a synthetic organic compound that has garnered attention in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)ethanone typically involves the reaction of 8-mercaptoquinoline with 1-(4-methylpiperazin-1-yl)ethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
化学反应分析
Types of Reactions: 1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the piperazine moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Substituted quinoline or piperazine derivatives
科学研究应用
1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)ethanone has found applications in various fields of scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes and enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
相似化合物的比较
1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)ethanone can be compared with other similar compounds, such as:
1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)propanone: Similar structure but with a propanone group instead of ethanone, leading to different chemical properties and reactivity.
1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)butanone: Contains a butanone group, which may affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of the quinoline and piperazine moieties, which confer distinct chemical and biological properties.
属性
CAS 编号 |
712307-27-2 |
|---|---|
分子式 |
C16H19N3OS |
分子量 |
301.4 g/mol |
IUPAC 名称 |
1-(4-methylpiperazin-1-yl)-2-quinolin-8-ylsulfanylethanone |
InChI |
InChI=1S/C16H19N3OS/c1-18-8-10-19(11-9-18)15(20)12-21-14-6-2-4-13-5-3-7-17-16(13)14/h2-7H,8-12H2,1H3 |
InChI 键 |
PRIDMMBTGASWIB-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C(=O)CSC2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,5-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892029.png)


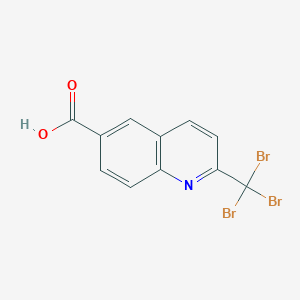
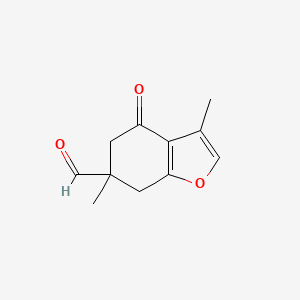
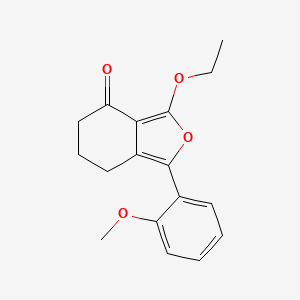
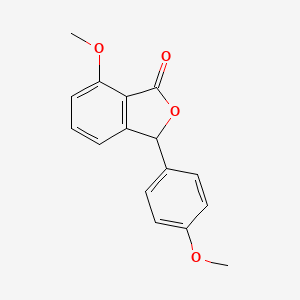
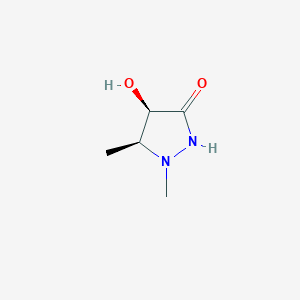
![2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12892074.png)

![2-[Acetyl(methyl)amino]-N-[3-(9-chloro-3-methyl-4-oxo[1,2]oxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl]-2-phenylacetamide](/img/structure/B12892091.png)
![3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12892096.png)
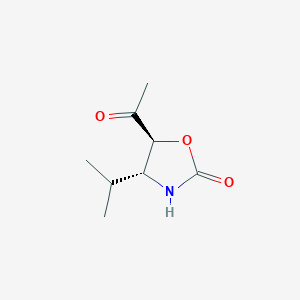
![2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892106.png)
